molecular formula C15H18N2O4 B4512185 4-{[(4-methoxy-1H-indol-1-yl)acetyl]amino}butanoic acid

4-{[(4-methoxy-1H-indol-1-yl)acetyl]amino}butanoic acid

Cat. No. B4512185
M. Wt: 290.31 g/mol
InChI Key: BFSMJKPOYZLERR-UHFFFAOYSA-N
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Description

"4-{[(4-methoxy-1H-indol-1-yl)acetyl]amino}butanoic acid" belongs to a class of compounds that are of interest in various chemical and biochemical contexts. Compounds similar to this one are often investigated for their chemical properties, molecular structure, and the synthesis methods applicable to them.

Synthesis Analysis

Synthesis of compounds similar to "4-{[(4-methoxy-1H-indol-1-yl)acetyl]amino}butanoic acid" involves methods like optical resolution and various chemical reactions to obtain the desired molecular configuration. For instance, Kosui et al. (1982) describe the preparation of lower and higher homologs of a related compound using optical resolution methods (Kosui, Waki, Kato, & Izumiya, 1982).

Molecular Structure Analysis

Understanding the molecular structure of such compounds is crucial. Li, Liang, and Tai (2009) explored the crystal structure of a closely related compound, providing insights into its molecular geometry and the stability imparted by hydrogen bonds (Li, Liang, & Tai, 2009).

Chemical Reactions and Properties

These compounds undergo various chemical reactions, leading to the formation of different products under specific conditions. For example, Novakov et al. (2017) investigated the reaction of a similar compound under specific conditions, leading to the formation of target amides (Novakov, Yablokov, Vernigora, Orlinson, Navrotskii, & Voloboev, 2017).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting points, and crystal structure, are often detailed in studies like the one by Li et al. (2009), which provides crystallographic data useful in understanding these aspects (Li, Liang, & Tai, 2009).

Chemical Properties Analysis

Chemical properties such as reactivity, stability, and functional group behavior are central to understanding these compounds. Research often focuses on the synthesis and reactivity of these molecules, as seen in the work of Mattei et al. (2011), who reported a new synthesis of a similar compound (Mattei, Moine, Püntener, & Schmid, 2011).

properties

IUPAC Name

4-[[2-(4-methoxyindol-1-yl)acetyl]amino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4/c1-21-13-5-2-4-12-11(13)7-9-17(12)10-14(18)16-8-3-6-15(19)20/h2,4-5,7,9H,3,6,8,10H2,1H3,(H,16,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFSMJKPOYZLERR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C=CN2CC(=O)NCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-{[(4-methoxy-1H-indol-1-yl)acetyl]amino}butanoic acid
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4-{[(4-methoxy-1H-indol-1-yl)acetyl]amino}butanoic acid
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4-{[(4-methoxy-1H-indol-1-yl)acetyl]amino}butanoic acid
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4-{[(4-methoxy-1H-indol-1-yl)acetyl]amino}butanoic acid
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4-{[(4-methoxy-1H-indol-1-yl)acetyl]amino}butanoic acid
Reactant of Route 6
4-{[(4-methoxy-1H-indol-1-yl)acetyl]amino}butanoic acid

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